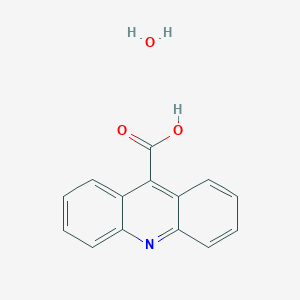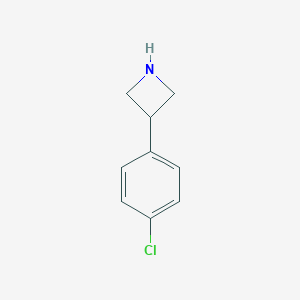
3-(4-Chlorophenyl)azetidine
Vue d'ensemble
Description
3-(4-Chlorophenyl)azetidine is a derivative of azetidine, a four-membered nitrogen-containing ring. The compound is characterized by the presence of a chlorophenyl group attached to the azetidine ring, which can influence its chemical properties and reactivity. While the provided papers do not directly discuss 3-(4-Chlorophenyl)azetidine, they do provide insights into the synthesis, structure, and reactivity of related azetidine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of azetidine derivatives is often achieved through cyclocondensation reactions and the use of chloro compounds. For instance, the synthesis of 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride and further reactions to yield various substituted azetidines . Similarly, the synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones is achieved through condensation of perimidine-1-acetic acid hydrazide with aromatic aldehydes and subsequent cyclocondensation with chloro acetyl chloride . These methods suggest that the synthesis of 3-(4-Chlorophenyl)azetidine could potentially involve similar strategies, utilizing chlorophenyl-substituted precursors and appropriate condensation reactions.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and stability of the compounds. The papers discuss various substituted azetidines, such as 3,3-dichloroazetidines and 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones, which are characterized by NMR and other spectroscopic techniques . These analyses provide a foundation for understanding the structural aspects of 3-(4-Chlorophenyl)azetidine, which would likely show similar spectroscopic features due to the azetidine core and the chlorophenyl substituent.
Chemical Reactions Analysis
Azetidine derivatives participate in a variety of chemical reactions, often facilitated by their strained ring structure. For example, 3,3-dichloroazetidines can undergo ring contraction when treated with sodium methoxide, leading to aziridines . Additionally, the transformation of azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate aziridines has been reported, demonstrating the potential for ring-opening and rearrangement reactions . These findings suggest that 3-(4-Chlorophenyl)azetidine may also be amenable to similar transformations, with the potential for ring contraction, expansion, or opening under appropriate reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their substituents and the inherent strain of the azetidine ring. While the papers do not provide specific data on the physical properties of 3-(4-Chlorophenyl)azetidine, they do report on the properties of related compounds. For instance, the polymerization of azetidine under cationic initiation conditions indicates the reactivity of the azetidine ring towards nucleophilic attack . The biological activities of azetidine derivatives, such as antimicrobial and antitubercular activities, are also highlighted, suggesting that 3-(4-Chlorophenyl)azetidine could possess similar properties . These insights into the reactivity and potential biological relevance of azetidine derivatives are valuable for understanding the broader context of 3-(4-Chlorophenyl)azetidine's properties.
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
Synthesis and Cholesterol Inhibition : 3-(4-Chlorophenyl)azetidine has been synthesized and tested for its biological activity as a cholesterol inhibitor in blood. This compound was prepared by reacting 3-(4-chlorophenyl) acetic acid with appropriate Schiff’s base in the presence of triethylamine with phosphorusoxychloride (Salman & Magtoof, 2019).
Antioxidant Potential : Schiff bases and azetidines derived from phenyl urea derivatives, including 3-(4-Chlorophenyl)azetidine, have been synthesized and evaluated for their in-vitro antioxidant activities. These compounds showed moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).
Synthesis of Functionalized Azetidines : The compound serves as a versatile substrate for the synthesis of functionalized azetidines. Its structural isomer, azetidin-3-ones, has potential in synthesizing various biologically important compounds (Ye, He, & Zhang, 2011).
Medical and Pharmacological Research
Antimicrobial and Antitubercular Activities : Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities. These derivatives show promise as new antimicrobial and antitubercular compounds (Ilango & Arunkumar, 2011).
Antibacterial Activity : Azetidine-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds offer potential in the development of new antibacterial agents (Shah et al., 2014).
Cancer Research : Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine, including 4-chlorophenyl derivatives, have shown cytotoxic activity in human cancer cell lines, indicating potential in cancer treatment (Lewandowska et al., 2013).
Chemical and Synthetic Advances
Polymerization of Azetidine : Azetidine undergoes cationic polymerization, leading to the formation of polymers with varying amino functions. This highlights its potential in the field of polymer chemistry (Schacht & Goethals, 1974).
Synthesis of Diarylazetidines : 3,3-Diarylazetidines have been prepared from N-Cbz azetidinols, showcasing the compound's versatility in synthesizing complex chemical structures useful in medicinal chemistry (Denis et al., 2018).
Safety And Hazards
The safety data sheet for “3-(4-Chlorophenyl)azetidine” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only in well-ventilated areas, and protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXXQMBUBSHBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222471 | |
| Record name | Azetidine, 3-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)azetidine | |
CAS RN |
7215-02-3 | |
| Record name | Azetidine, 3-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine, 3-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

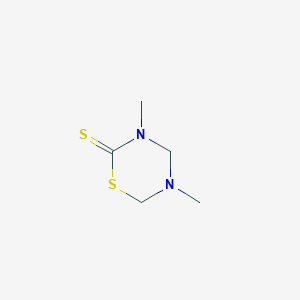
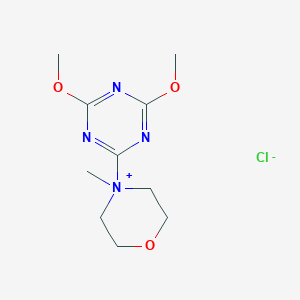
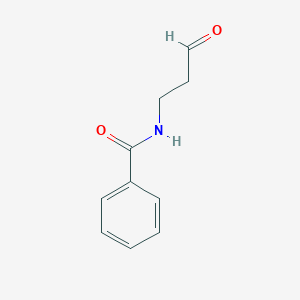
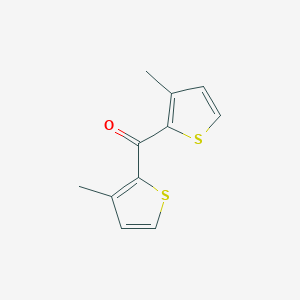
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)
![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)
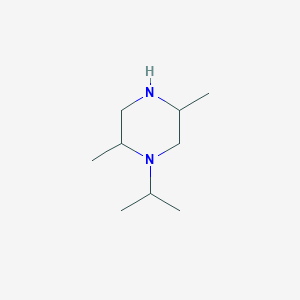
![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)
![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
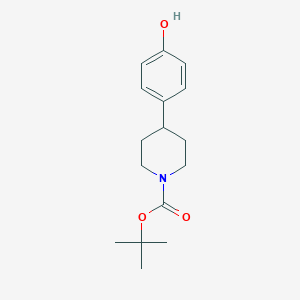
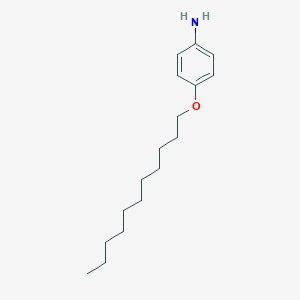

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
